3-Deoxi-D-glucosone-bis(benzoylhidrazona)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

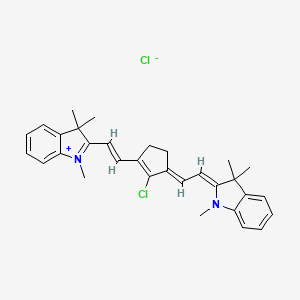

3-Deoxy-D-glucosone-bis(benzoylhydrazone) is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is derived from 3-deoxy-D-glucosone, a highly reactive intermediate in the Maillard reaction, which is known for its role in the formation of advanced glycation end products (AGEs). The bis(benzoylhydrazone) derivative of 3-deoxy-D-glucosone has been studied for its potential therapeutic and industrial applications .

Aplicaciones Científicas De Investigación

3-Deoxy-D-glucosone-bis(benzoylhydrazone) has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

3-Deoxy-D-glucosone-bis(benzoylhydrazone) is a synthetic compound that has been used in the synthesis of saccharides and oligosaccharides . Its primary targets are the glycosyl groups present in these complex carbohydrates . These glycosyl groups play a crucial role in various biological processes, including cellular communication and immune response.

Mode of Action

The compound interacts with its targets by methylation of glycosyl groups . This methylation process is a chemical reaction where a methyl group is added to the glycosyl groups, leading to the modification of carbohydrate chains . This modification can result in the production of complex carbohydrates.

Biochemical Pathways

The biochemical pathway affected by 3-Deoxy-D-glucosone-bis(benzoylhydrazone) is the formation of advanced glycation end products (AGEs) . AGEs are proteins or lipids that become glycated after exposure to sugars. They are implicated in various health disorders, including diabetes, atherosclerosis, and aging .

Pharmacokinetics

Given its solubility in methanol, ethanol, acetone, and chloroform , it can be inferred that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of 3-Deoxy-D-glucosone-bis(benzoylhydrazone)'s action primarily involve the prevention of AGE formation . By modifying carbohydrate chains and preventing AGE formation, the compound can potentially counter diabetic complications, such as diabetic nephropathy and retinopathy .

Análisis Bioquímico

Biochemical Properties

3-Deoxy-D-glucosone-bis(benzoylhydrazone) plays a significant role in biochemical reactions. It can be used for the methylation of glycosyl groups, as well as the modification of carbohydrate chains to produce complex carbohydrates

Molecular Mechanism

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-deoxy-D-glucosone-bis(benzoylhydrazone) typically involves the reaction of 3-deoxy-D-glucosone with benzoylhydrazine under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a specific temperature to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

While detailed industrial production methods for 3-deoxy-D-glucosone-bis(benzoylhydrazone) are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process depends on optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Deoxy-D-glucosone-bis(benzoylhydrazone) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

Common Reagents and Conditions

Common reagents used in the reactions of 3-deoxy-D-glucosone-bis(benzoylhydrazone) include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of 3-deoxy-D-glucosone-bis(benzoylhydrazone) depend on the specific reaction and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in new derivatives with different functional groups .

Comparación Con Compuestos Similares

Similar Compounds

3-Deoxyglucosone: The parent compound of 3-deoxy-D-glucosone-bis(benzoylhydrazone), known for its role in the Maillard reaction and AGE formation.

Benzoylhydrazine: A reagent used in the synthesis of 3-deoxy-D-glucosone-bis(benzoylhydrazone), known for its applications in organic synthesis

Uniqueness

3-Deoxy-D-glucosone-bis(benzoylhydrazone) is unique due to its dual functionality, combining the properties of 3-deoxyglucosone and benzoylhydrazine. This combination allows the compound to effectively inhibit AGE formation and offers potential therapeutic benefits in preventing and treating AGE-related diseases. Its versatility in chemical reactions and applications in various scientific fields further distinguishes it from similar compounds .

Propiedades

IUPAC Name |

N-[(E)-[(2Z,4S,5R)-2-(benzoylhydrazinylidene)-4,5,6-trihydroxyhexylidene]amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5/c25-13-18(27)17(26)11-16(22-24-20(29)15-9-5-2-6-10-15)12-21-23-19(28)14-7-3-1-4-8-14/h1-10,12,17-18,25-27H,11,13H2,(H,23,28)(H,24,29)/b21-12+,22-16-/t17-,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSXOOVXUKPJIB-QPQTXSQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC(=NNC(=O)C2=CC=CC=C2)CC(C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C(=N\NC(=O)C2=CC=CC=C2)/C[C@@H]([C@@H](CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)